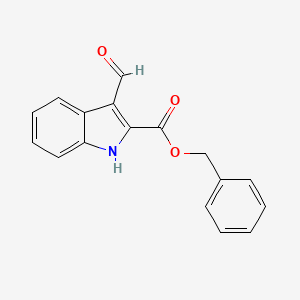
3-(3-methylphenyl)-2-propynaldehyde
概要
説明
3-(3-methylphenyl)-2-propynaldehyde is an organic compound with the molecular formula C10H8O. It is also known by other names such as 3-(3-methylphenyl)propynal and this compound. This compound is characterized by the presence of a methyl group attached to a phenyl ring, which is further connected to a propynal group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-2-propynaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methylphenylacetylene with formaldehyde in the presence of a catalyst. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of 3-methylphenylacetylene and an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(3-methylphenyl)-2-propynaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-methylphenyl)-2-propynaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(3-methylphenyl)-2-propynaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
3-Phenylprop-2-ynal: This compound is structurally similar but lacks the methyl group on the phenyl ring.
3-(4-Methylphenyl)prop-2-ynal: Similar to 3-(3-methylphenyl)-2-propynaldehyde but with the methyl group in a different position on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its similar compounds .
特性
分子式 |
C10H8O |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
3-(3-methylphenyl)prop-2-ynal |
InChI |
InChI=1S/C10H8O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,1H3 |
InChIキー |
LRBQPJZIOUMIHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C#CC=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]oxazol-2-yl(methyl)amino)ethan-1-ol](/img/structure/B8666784.png)
![Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B8666791.png)




![Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-](/img/structure/B8666832.png)
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B8666835.png)





